Cas no 2310262-11-2 (PDK4-IN-1 hydrochloride)

PDK4-IN-1 hydrochloride 化学的及び物理的性質
名前と識別子
-
- PDK4-IN-1 (hydrochloride)
- BDBM50508419
- PDK4-IN-1 hydrochloride
- 1-[1-(piperidin-4-yl)pyrazol-4-yl]anthracene-9,10-dione hydrochloride
- MFCD32671322
- D81624
- 2310262-11-2
- 1-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)anthracene-9,10-dione hydrochloride
- DA-66534
- 1-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)anthracene-9,10-dionehydrochloride
- CHEMBL4471264
- 1-(1-piperidin-4-ylpyrazol-4-yl)anthracene-9,10-dione;hydrochloride
- HY-135954A
- BS-48378
- CS-0116441
- AKOS040734275
-
- インチ: 1S/C22H19N3O2.ClH/c26-21-17-4-1-2-5-18(17)22(27)20-16(6-3-7-19(20)21)14-12-24-25(13-14)15-8-10-23-11-9-15;/h1-7,12-13,15,23H,8-11H2;1H
- InChIKey: ZIMLKZKPNALXKK-UHFFFAOYSA-N
- SMILES: Cl.O=C1C2C=CC=CC=2C(C2C=CC=C(C=21)C1C=NN(C=1)C1CCNCC1)=O
計算された属性
- 精确分子量: 393.1244046 g/mol
- 同位素质量: 393.1244046 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 28
- 回転可能化学結合数: 2
- 複雑さ: 588
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64
- 分子量: 393.9
PDK4-IN-1 hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-135954A-10mM*1 mL in DMSO |
PDK4-IN-1 hydrochloride |
2310262-11-2 | 99.51% | 10mM*1 mL in DMSO |
¥4180 | 2024-07-20 | |
Ambeed | A1258083-50mg |
1-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)anthracene-9,10-dione hydrochloride |
2310262-11-2 | 99% | 50mg |
$216.0 | 2025-02-20 | |
Ambeed | A1258083-10mg |
1-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)anthracene-9,10-dione hydrochloride |
2310262-11-2 | 99% | 10mg |
$78.0 | 2025-02-20 | |
MedChemExpress | HY-135954A-10mg |
PDK4-IN-1 hydrochloride |
2310262-11-2 | 99.51% | 10mg |
¥5800 | 2024-07-20 | |
MedChemExpress | HY-135954A-50mg |
PDK4-IN-1 hydrochloride |
2310262-11-2 | 99.51% | 50mg |
¥16500 | 2023-08-31 | |
Aaron | AR01KLW6-50mg |
1-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)anthracene-9,10-dionehydrochloride |
2310262-11-2 | 97% | 50mg |
$343.00 | 2023-12-14 | |
MedChemExpress | HY-135954A-1mg |
PDK4-IN-1 hydrochloride |
2310262-11-2 | 99.51% | 1mg |
¥1727 | 2024-07-20 | |
Aaron | AR01KLW6-5mg |
1-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)anthracene-9,10-dionehydrochloride |
2310262-11-2 | 99% | 5mg |
$84.00 | 2025-02-12 | |
1PlusChem | 1P01KLNU-100mg |
1-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)anthracene-9,10-dionehydrochloride |
2310262-11-2 | 99% | 100mg |
$2726.00 | 2024-05-24 | |
ChemScence | CS-0116441-50mg |
PDK4-IN-1 (hydrochloride) |
2310262-11-2 | 99.48% | 50mg |
$1650.0 | 2022-04-27 |
PDK4-IN-1 hydrochloride 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
PDK4-IN-1 hydrochlorideに関する追加情報
Research Brief on PDK4-IN-1 Hydrochloride (CAS: 2310262-11-2): A Novel Therapeutic Agent Targeting Pyruvate Dehydrogenase Kinase 4
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of PDK4-IN-1 hydrochloride (CAS: 2310262-11-2) as a promising therapeutic agent. This small molecule inhibitor specifically targets pyruvate dehydrogenase kinase 4 (PDK4), a key regulator of cellular metabolism. PDK4 plays a critical role in the switch from oxidative phosphorylation to glycolysis, a metabolic adaptation often observed in cancer cells and other pathological conditions. The development of PDK4-IN-1 hydrochloride represents a significant stride in the quest for novel metabolic modulators with potential applications in oncology, diabetes, and cardiovascular diseases.
The primary objective of recent studies on PDK4-IN-1 hydrochloride has been to elucidate its mechanism of action, pharmacokinetic properties, and therapeutic efficacy. Researchers have employed a combination of in vitro and in vivo models to assess the compound's ability to inhibit PDK4 activity and modulate metabolic pathways. High-throughput screening and structure-activity relationship (SAR) studies have been instrumental in optimizing the compound's potency and selectivity, ensuring minimal off-target effects.
One of the key findings from these studies is the compound's ability to restore normal glucose metabolism in cancer cells by inhibiting PDK4-mediated phosphorylation of pyruvate dehydrogenase (PDH). This inhibition leads to increased PDH activity, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial oxidative phosphorylation. Consequently, PDK4-IN-1 hydrochloride has shown promising anti-proliferative effects in various cancer cell lines, including those resistant to conventional therapies.
In addition to its anti-cancer properties, PDK4-IN-1 hydrochloride has demonstrated potential in the treatment of metabolic disorders such as type 2 diabetes. Preclinical studies have revealed that the compound improves insulin sensitivity and glucose homeostasis by modulating key metabolic pathways. These findings suggest that PDK4-IN-1 hydrochloride could serve as a dual-purpose therapeutic agent, addressing both oncological and metabolic conditions.
Despite these promising results, challenges remain in the clinical translation of PDK4-IN-1 hydrochloride. Issues such as bioavailability, tissue specificity, and potential side effects need to be addressed through further research. Ongoing studies are focused on optimizing the compound's formulation and delivery methods to enhance its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of PDK4-IN-1 hydrochloride as a clinically viable drug.
In conclusion, PDK4-IN-1 hydrochloride (CAS: 2310262-11-2) represents a groundbreaking advancement in the field of metabolic modulation. Its ability to selectively inhibit PDK4 and restore normal metabolic function holds immense therapeutic potential across a range of diseases. Future research will be critical in overcoming existing challenges and unlocking the full clinical potential of this innovative compound.
2310262-11-2 (PDK4-IN-1 hydrochloride) Related Products
- 884010-25-7(5-Bromobenzobthiophene-2-boronic acid)
- 124796-97-0(Ethyl 2-(chloromethyl)-5-methylnicotinate)
- 6449-46-3(1-Propanamine,2-(phenylmethoxy)-)
- 2138816-86-9(2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene)
- 879-85-6(2-Butenoic acid, 3-(2-thienyl)-, ethyl ester)
- 1315059-86-9(2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol)
- 1807075-24-6(4-Cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride)
- 1339604-08-8(5-[(2,2,2-trifluoroethyl)amino]pyrazine-2-carboxylic acid)
- 887457-91-2(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(3-fluorophenyl)acetamide)
- 2059966-76-4(3-amino-5-methyl-1H-indazole-7-carboxylic acid)
